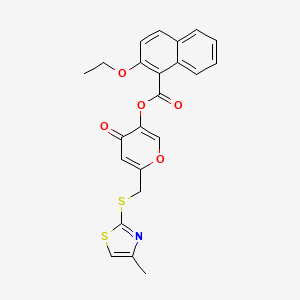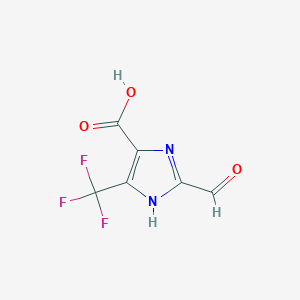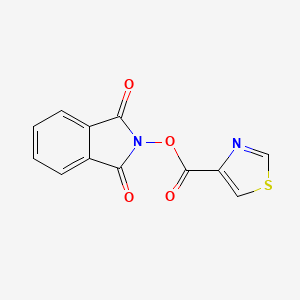![molecular formula C18H19N3O4 B2361094 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 1904357-82-9](/img/structure/B2361094.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
カタログ番号 B2361094
CAS番号:
1904357-82-9
分子量: 341.367
InChIキー: ZAZDMESGVIRTHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the benzo[d][1,3]dioxol-5-ylmethyl group, and the attachment of the pyridin-2-yloxy group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, for example, would likely have a puckered conformation due to the strain of the ring. The benzo[d][1,3]dioxol-5-ylmethyl and pyridin-2-yloxy groups would likely be in various orientations depending on the specific synthesis methods used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through various experimental methods .科学的研究の応用
Crystallography and Molecular Structure
- Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal differences in the orientation of pyridine and benzene rings, offering insights into molecular interactions and stability (Artheswari et al., 2019).
- Studies on benzamides and pyridyl substituted benzamides with luminescent properties highlight their potential in developing materials with enhanced emission and stimuli-responsive properties (Srivastava et al., 2017).
Photocatalytic Applications
- The kinetics and products of TiO2 photocatalytic degradation of pyridine in water provide a foundation for environmental applications in removing hazardous chemicals (Maillard-Dupuy et al., 1994).
Synthesis and Chemical Reactivity
- A simple and high-yield synthesis of benzamide derivatives highlights a methodology for preparing radiopharmaceuticals and other compounds with potential medical applications (Bobeldijk et al., 1990).
- The antibacterial activity of N-(3-Hydroxy-2-pyridyl) benzamides against various bacteria suggests their potential as novel antimicrobial agents (Mobinikhaledi et al., 2006).
Computational Studies and Mechanistic Insights
- Computational elucidation of the synthesis mechanism for naphthyridine and isoxazole derivatives provides insights into chemical reactions and potential applications in drug discovery and material science (Guleli et al., 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-10-13-4-5-15-16(9-13)24-12-23-15)21-8-6-14(11-21)25-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZDMESGVIRTHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(1-cyanocyclopentyl)-2-[4,5-dimethyl-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2361012.png)



![1-(4-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2361016.png)
![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)
![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)